molecular formula C11H12O3 B1432642 4-(Tetrahydrofuran-3-yl)benzoic acid CAS No. 1438382-08-1

4-(Tetrahydrofuran-3-yl)benzoic acid

Cat. No. B1432642
Key on ui cas rn: 1438382-08-1
M. Wt: 192.21 g/mol
InChI Key: VYZCMKNCOWQPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206128B2

Procedure details

To a solution of tert-butyl 4-(tetrahydrofuran-3-yl)benzoate (350 mg, 1.41 mmol) was added trifluoroacetic acid (2 mL) in dichloromethane (10 mL) and then stirred at room temperature for 0.5 hour. Solvent concentration gave final desired product 4-(tetrahydrofuran-3-yl)benzoic acid (200 mg, 74%) as a white solid. LRMS (M−H+) m/z: calcd 192.08. found 192.
Name
tert-butyl 4-(tetrahydrofuran-3-yl)benzoate
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([C:6]2[CH:18]=[CH:17][C:9]([C:10]([O:12]C(C)(C)C)=[O:11])=[CH:8][CH:7]=2)[CH2:2]1.FC(F)(F)C(O)=O>ClCCl>[O:1]1[CH2:5][CH2:4][CH:3]([C:6]2[CH:18]=[CH:17][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=2)[CH2:2]1

Inputs

Step One
Name
tert-butyl 4-(tetrahydrofuran-3-yl)benzoate
Quantity
350 mg
Type
reactant
Smiles
O1CC(CC1)C1=CC=C(C(=O)OC(C)(C)C)C=C1
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Solvent concentration

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O1CC(CC1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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